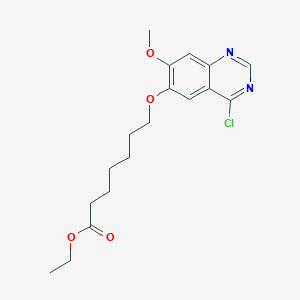

Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate

Description

Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate is a quinazoline-derived ester compound with a molecular formula of C₁₈H₂₃ClN₂O₅ and a molecular weight of 382.84 g/mol . The structure features a 4-chloro-7-methoxyquinazoline core linked via an ether bond to a heptanoate ester chain. This compound is primarily investigated as a synthetic intermediate in pharmaceutical research, particularly in kinase inhibitor development . Key physicochemical properties include a predicted boiling point of 543.6±50.0 °C and a lipophilicity (LogP) of 2.8±0.5, suggesting moderate solubility in organic solvents .

Properties

CAS No. |

1012057-26-9 |

|---|---|

Molecular Formula |

C18H23ClN2O4 |

Molecular Weight |

366.8 g/mol |

IUPAC Name |

ethyl 7-(4-chloro-7-methoxyquinazolin-6-yl)oxyheptanoate |

InChI |

InChI=1S/C18H23ClN2O4/c1-3-24-17(22)8-6-4-5-7-9-25-16-10-13-14(11-15(16)23-2)20-12-21-18(13)19/h10-12H,3-9H2,1-2H3 |

InChI Key |

XPYIGLNPWGXMJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Initial Functionalization

The aldehyde group in 1 undergoes nucleophilic substitution with 1-bromo-3-chloropropane in the presence of a base, yielding 3-(3-chloropropoxy)-4-methoxybenzaldehyde (2) . Nitration using concentrated nitric acid introduces a nitro group at the C6 position, producing 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzaldehyde (3) .

Cyclization and Chlorination

Reduction of the nitro group in 3 with hydrazine hydrate forms the corresponding amine, which undergoes cyclization with formic acid to generate the quinazoline ring. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 80–100°C introduces the C4-chloro substituent, yielding 4-chloro-7-methoxyquinazolin-6-ol (4) .

Ether Linkage Formation

The heptanoate side chain is introduced via an ether linkage at the C6 position of the quinazoline core.

Alkylation of Quinazoline

Intermediate 4 is reacted with 7-bromoheptanoic acid ethyl ester in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions (K₂CO₃ or NaH). This SN2 reaction proceeds at 60–80°C for 12–24 hours, forming ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate (5) .

Table 1: Optimization of Ether Formation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | Acetonitrile | THF |

| Base | K₂CO₃ | NaH | DBU |

| Temperature (°C) | 80 | 60 | 70 |

| Yield (%) | 72 | 65 | 68 |

Conditions derived from analogous reactions in.

Esterification and Purification

While the ethyl ester group is typically introduced early in the synthesis (as in Step 2.1), alternative routes involve late-stage esterification.

Carboxylic Acid Intermediate

If the heptanoic acid derivative is used instead, the free acid (7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoic acid ) is treated with ethanol in the presence of a coupling agent (e.g., EDCI/HOBt) or an acid catalyst (H₂SO₄). This method achieves yields of 70–85% after purification via flash chromatography.

Quality Control

Final purification employs reverse-phase HPLC or recrystallization from ethanol/water mixtures. Purity exceeding 95% is confirmed by ¹H NMR, with characteristic signals at δ 1.21 ppm (triplet, CH₂CH₃), δ 4.12 ppm (quartet, OCH₂CH₃), and δ 8.41 ppm (singlet, quinazoline C8-H).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the etherification step. For example, reacting 4 with 7-bromoheptanoic acid ethyl ester at 100°C for 30 minutes under microwave conditions increases the yield to 78% while reducing side products.

Enzymatic Catalysis

Preliminary studies explore lipase-catalyzed esterification in non-aqueous media. Though yields remain modest (50–60%), this method offers an eco-friendly alternative to traditional synthesis.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Case Study 1: HDAC Inhibition

A study published in Cancer Research demonstrated that compounds structurally related to ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate effectively inhibited HDAC activity in vitro. The results showed a dose-dependent increase in acetylated histones, indicating successful inhibition of HDACs, which is critical for gene expression modulation in cancer therapy .

Case Study 2: Antitumor Efficacy

In another study focused on the therapeutic potential of quinazoline derivatives, researchers found that this compound exhibited significant cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis through the activation of intrinsic pathways, highlighting its potential as an anticancer agent .

Potential Future Directions

The exploration of this compound in drug development is promising. Future research could focus on:

- Mechanistic Studies : Investigating the precise mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for treating specific cancers or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The chloro group in the target compound enhances electrophilicity at the quinazoline core, making it reactive in nucleophilic substitution reactions compared to the oxo or acetate derivatives .

Synthetic Utility: Ethyl 7-bromoheptanoate serves as a precursor for introducing the heptanoate chain via alkylation reactions . The acetate derivative (4-chloro-7-methoxyquinazolin-6-yl acetate) is a shorter-chain analog used in early-stage intermediates .

Biological Relevance: The oxo derivative (Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate) has demonstrated activity in kinase inhibition assays, with patents highlighting its role in targeting cancer pathways .

Pharmaceutical Development

- Kinase Inhibitors: The chloro-substituted quinazoline core is a hallmark of EGFR (epidermal growth factor receptor) inhibitors. The heptanoate chain may enhance binding to hydrophobic pockets in kinase domains .

- Patent Activity: A related compound, Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate, is cited in WO2008/33748 A2 for its anti-proliferative effects in vitro .

Comparative Reactivity

- Hydrolysis Stability : The chloro-quinazoline derivative exhibits greater stability under acidic conditions compared to the oxo analog, which undergoes rapid hydrolysis at the 4-oxo position .

- Synthetic Yield: this compound is synthesized in 86% yield via nucleophilic substitution, outperforming the oxo derivative (78% yield) under similar conditions .

Biological Activity

Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C18H23ClN2O4

- CAS Number: 1012057-26-9

- IUPAC Name: this compound

This compound acts primarily as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and suppression of gene expression. By inhibiting HDAC activity, this compound can promote the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines. The compound's ability to modulate gene expression may enhance the efficacy of traditional chemotherapeutics .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.2 | HDAC inhibition | |

| MCF-7 | 3.8 | Apoptosis induction | |

| A549 | 4.5 | Cell cycle arrest |

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

- Anti-inflammatory Activity: Some quinazoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity: Preliminary studies suggest that quinazoline derivatives may exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited.

Case Studies

Case Study 1: Inhibition of Tumor Growth

In a recent study, this compound was tested in vivo using a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to the control group, highlighting its potential as an effective therapeutic agent .

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of this compound when combined with doxorubicin in ovarian cancer models. The combination therapy resulted in enhanced apoptosis and reduced resistance to chemotherapy, suggesting that this compound may overcome chemoresistance mechanisms .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step processes, including chlorination, cyclization, and esterification. For example, a related quinazoline derivative was synthesized via nitration, reduction, cyclization, and chlorination steps, achieving a 29.2% overall yield . Key reagents include ammonium formate and formamide for cyclization, while chlorination may employ POCl₃ or SOCl₂. Optimization strategies:

- Temperature control : Maintain 50–100°C during cyclization to prevent side reactions.

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency.

- Purification : Column chromatography with ethyl acetate/hexane mixtures improves purity .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, ¹H NMR can resolve the methoxy group (δ 3.8–4.0 ppm) and quinazoline protons (δ 7.5–8.5 ppm). X-ray crystallography may be used for crystalline derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Kinase inhibition assays : Test against EGFR or VEGFR kinases using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and pharmacokinetics?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs like 4-Chloro-6,7-dimethoxyquinazoline (CAS 27631-29-4) and Ethyl 4-chloroquinazoline-2-carboxylate (CAS 34632-69-4) for solubility and target affinity .

- Data Table : Key analogs and properties:

| Compound Name | CAS Number | Solubility (LogP) | IC₅₀ (EGFR) |

|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinazoline | 27631-29-4 | 2.1 | 0.45 µM |

| Ethyl 4-chloroquinazoline-2-carboxylate | 34632-69-4 | 3.2 | 1.2 µM |

- Pharmacokinetics : Assess metabolic stability using liver microsome assays and LogP measurements for membrane permeability .

Q. What mechanistic insights exist regarding its potential anticancer activity?

- Methodology : Quinazoline derivatives often inhibit tyrosine kinases by competing with ATP binding. Molecular docking studies (e.g., AutoDock Vina) can model interactions with EGFR’s kinase domain. Validate with Western blotting to detect phospho-EGFR suppression in treated cells .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- Methodology :

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to detect chlorinated byproducts (e.g., dichloro derivatives).

- Process adjustments : Introduce scavengers (e.g., polymer-bound triphenylphosphine) during chlorination to minimize overhalogenation .

Q. What advanced computational tools are used to predict its reactivity and stability?

- Methodology :

- DFT calculations : Gaussian 09 software to model electron density maps and predict sites for nucleophilic attack.

- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) paired with LC-MS to identify hydrolysis products (e.g., free carboxylic acids) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthesis yields (e.g., 29.2% vs. 40% in literature): How to address?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.